ethyl 6-(2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
The compound ethyl 6-(2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a mouthful, but let’s break it down. Its systematic name can be intimidating, so we’ll refer to it as ethyl (2-chlorobenzoyl)acetate for simplicity. This compound belongs to the ester class and contains both an aromatic benzene ring and a carbonyl group. The IUPAC name for this compound is ethyl 3-(2-chlorophenyl)-3-oxopropanoate .
Preparation Methods
Synthetic Routes::
- Acylation Reaction: The synthesis typically involves acylating ethyl acetate with 2-chlorobenzoyl chloride. This reaction forms the ester linkage between the acyl group and the ethyl moiety.
Reaction: CH3COOC2H5+ClC6H4COCl→CH3COOC2H5+ClC6H4COOC2H5
- Ethyl (2-chlorobenzoyl)acetate is not produced on a large scale industrially. it serves as an intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Reactions::
Oxidation: The carbonyl group can undergo oxidation reactions.
Hydrosilylation: It can participate in hydrosilylation reactions.
Other Transformations: Ethyl (2-chlorobenzoyl)acetate can react with various nucleophiles and undergo substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrosilylation: Hydrosilanes (e.g., triethylsilane) in the presence of a catalyst (e.g., platinum-based catalysts).
- Oxidation: The corresponding carboxylic acid.
- Hydrosilylation: Silylethyl (2-chlorobenzoyl)acetate.
Scientific Research Applications
Chemistry: Ethyl (2-chlorobenzoyl)acetate serves as a versatile building block for the synthesis of more complex molecules.
Biology: It may find applications in drug discovery and chemical biology.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: Although not directly used, its derivatives play a role in various industrial processes.
Mechanism of Action
- The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
- Ethyl (2-chlorobenzoyl)acetate shares similarities with other esters, but its unique structure sets it apart.
Properties
Molecular Formula |
C24H21ClN4O4 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
ethyl 6-(2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C24H21ClN4O4/c1-4-33-24(32)17-13-16-20(26-19-11-7-8-12-28(19)23(16)31)29(14(2)3)21(17)27-22(30)15-9-5-6-10-18(15)25/h5-14H,4H2,1-3H3 |
InChI Key |
KBSCVEBVPSGIHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4Cl)C(C)C |
Origin of Product |
United States |
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